molecular formula C17H22N4O2 B2765446 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034559-29-8

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2765446
CAS No.: 2034559-29-8
M. Wt: 314.389
InChI Key: XDZFVLQPXKYDDV-UHFFFAOYSA-N
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Description

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic hybrid heterocyclic compound of interest in medicinal chemistry and drug discovery research . Its molecular structure integrates a piperidine scaffold linked to both a 2,6-dimethylpyrimidine ring and a 1H-pyrrole group via an ethanone bridge. The piperidine and pyrimidine rings are common pharmacophores found in molecules with diverse biological activities. Specifically, the 1,3,4-oxadiazole scaffold, a related heterocycle, is widely investigated in modern chemotherapy and is known for its potential to interact with nucleic acids, enzymes, and globular proteins . While the specific biological target and mechanism of action for this compound require further experimental investigation, its structural features suggest potential as a core scaffold for developing novel therapeutic agents. Researchers may explore its utility in areas such as cancer research, given the established role of similar heterocyclic conjugates in targeting enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation . This product is intended for research purposes as a chemical building block or for biological screening in vitro. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-11-16(19-14(2)18-13)23-15-5-9-21(10-6-15)17(22)12-20-7-3-4-8-20/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZFVLQPXKYDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Pyrrole Ring Synthesis: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling Reactions: The final step involves coupling the pyrimidine, piperidine, and pyrrole rings through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name / Identifier Pyrimidine Substituents Linker Type Secondary Moiety Notable Features Source
Target Compound 2,6-dimethyl Ether (O) 2-(1H-pyrrol-1-yl)ethanone Balanced lipophilicity, potential kinase binding N/A
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone Methanesulfonylphenyl, pyrazolo Ether (O) Pyridinyl-pyrrolidinylmethyl Enhanced solubility via sulfonyl group EP 1 808 168 B1
1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one 4,5,6-trimethyl Thioether (S) Pyrrole Higher molecular weight, reduced metabolic stability Hairui Chem
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone 2-dimethylamino, 5-iodo Ether (O) Acetyl Halogenation for potential radiolabeling EOS Med Chem

Functional Implications

  • Pyrimidine Substitutions: The 2,6-dimethylpyrimidine in the target compound likely provides steric hindrance and electron-donating effects, favoring hydrophobic interactions in binding pockets. In contrast, the 5-iodo-2-dimethylamino analog () introduces a heavy atom for halogen bonding and a basic amine for solubility .
  • Linker Effects :

    • Ether linkers (e.g., target compound and EP 1 808 168 B1 derivatives) are more metabolically stable than thioethers (), which may undergo oxidation to sulfoxides .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:

  • Solubility : The methanesulfonyl group in EP 1 808 168 B1 derivatives likely improves aqueous solubility compared to the target compound’s methyl groups .
  • Binding Affinity : The 5-iodo substituent in may enhance target engagement via halogen bonding, a feature absent in the target compound .
  • Metabolic Stability : The thioether in is prone to oxidative metabolism, whereas the target compound’s ether linker is more stable .

Biological Activity

1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound with a complex structure that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H24N4O2C_{21}H_{24}N_{4}O_{2} and a molecular weight of approximately 364.4 g/mol. Its structure features a piperidine ring, a pyrimidine moiety, and a pyrrole group, which are crucial for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, thereby influencing biochemical pathways related to disease processes.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Similar derivatives have been studied for their efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : A study evaluated the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting similar potential for the target compound .
  • Anticancer Research : Research on pyrimidine-based compounds has demonstrated their ability to inhibit tumor growth in various cancer models. For instance, derivatives have shown promise in targeting specific cancer pathways, which could be applicable to our compound .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors have highlighted the role of compounds with piperidine and pyrimidine structures in modulating enzyme activity. This suggests that our compound may interact similarly with key enzymes involved in disease progression .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneContains similar piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineA pyrimidine derivative used as an antimalarialAntiprotozoal activity
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer activity

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions starting with functionalization of the piperidine and pyrimidine moieties. A typical approach includes:

Coupling Reactions : Nucleophilic substitution to attach the 2,6-dimethylpyrimidin-4-yloxy group to the piperidine ring under controlled conditions (e.g., reflux in aprotic solvents like THF or DMF) .

Ethanone Formation : Reaction of the intermediate with 1H-pyrrole via alkylation or acylation, often using catalysts like palladium or copper to enhance regioselectivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Analytical techniques like HPLC or TLC monitor reaction progress .

Basic: Which spectroscopic methods are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperidine oxygen linkage, pyrrole substitution) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Basic: How should researchers design initial biological activity screenings?

  • Target Selection : Prioritize targets based on structural analogs (e.g., kinase inhibition for pyrimidine derivatives) .
  • In Vitro Assays :
    • Dose-response curves (IC50_{50}/EC50_{50}) in enzyme inhibition or cell viability assays (e.g., MTT for cancer lines).
    • Selectivity panels to assess off-target effects .

Advanced: How can synthetic yield be optimized for complex intermediates?

  • Reaction Parameter Screening : Use design-of-experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, THF at 60°C improves nucleophilic substitution efficiency .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions during scale-up .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling rapid adjustments .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Structural Comparison : Compare analogs (e.g., pyrimidine vs. pyridine substituents) using databases like PubChem. For example, replacing 2-methylpyrimidine with pyridine in analogs alters anticancer activity .
  • In Silico Modeling : Molecular docking (AutoDock, Schrödinger) identifies binding affinity variations due to steric or electronic effects .
  • Standardized Retesting : Re-evaluate under uniform conditions (e.g., same cell lines, assay protocols) to isolate experimental variables .

Advanced: What methodologies elucidate the compound’s mechanism of action?

  • X-ray Crystallography : Resolve target-ligand co-crystal structures (e.g., kinase domains) to identify binding motifs .
  • CRISPR Knockdown : Silence putative targets (e.g., PI3K/AKT pathway genes) to assess phenotypic rescue in cellular models .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

Advanced: What challenges arise during scale-up, and how are they addressed?

Challenge Solution
Low yield in final stepSwitch from batch to continuous flow reactors
Impurity formationGradient elution chromatography or crystallization
Solvent wasteReplace DMF with cyclopentyl methyl ether (CPME)

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

  • Analog Synthesis : Modify substituents (e.g., pyrimidine methyl groups, pyrrole N-substitution) .
  • Bioassay Correlation : Test analogs in parallel assays (e.g., enzymatic inhibition, cytotoxicity) .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to link structural features (logP, polar surface area) to activity .

Advanced: How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced protein stabilization .
  • Fluorescence Polarization : Track competitive binding with fluorescent probes .
  • Western Blotting : Monitor downstream phosphorylation (e.g., ERK, STAT3) post-treatment .

Advanced: What computational tools predict metabolic stability?

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP450 oxidation of piperidine) .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in liver microsome models .

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